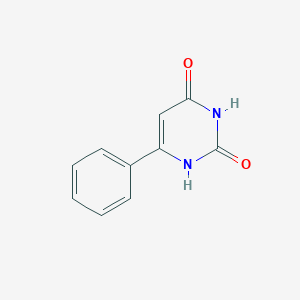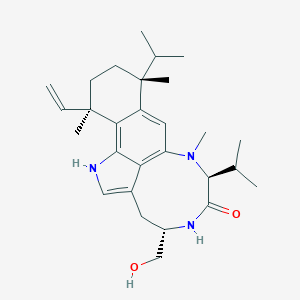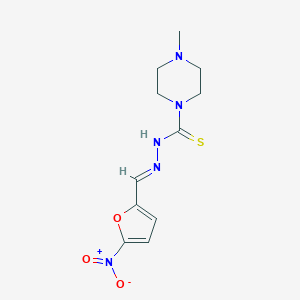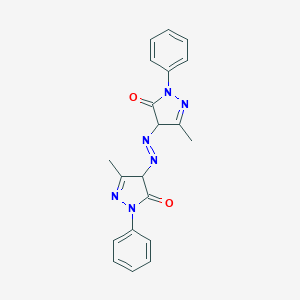
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of polymers, as well as in the production of photochromic materials. In
Mécanisme D'action
The mechanism of action of 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] is based on its ability to act as a radical initiator. When exposed to light, the azo compound undergoes a photochemical reaction, producing two free radicals. These free radicals then initiate a radical polymerization reaction, leading to the formation of cross-linked polymers.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-]. However, it has been reported that this compound may have toxic effects on aquatic organisms and may cause skin irritation in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] in lab experiments is its ability to initiate radical polymerization reactions under mild conditions. This makes it a useful tool for the synthesis of cross-linked polymers. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers working with it.
Orientations Futures
There are several future directions for research on 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-]. One area of interest is the development of safer and more environmentally friendly radical initiators for polymer synthesis. Another area of research is the optimization of the synthesis method for this compound, with the aim of improving its yield and reducing its toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as photochromic materials and organic electronics.
Méthodes De Synthèse
The synthesis of 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] is typically carried out through the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4,4'-azobis(4-cyanovaleric acid) in the presence of a base such as triethylamine. The reaction proceeds through a radical mechanism, with the azo compound acting as a radical initiator.
Applications De Recherche Scientifique
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] has been extensively studied for its potential applications in various fields. In the field of polymer synthesis, this compound has been used as a cross-linking agent for polymers such as polyethylene, polypropylene, and polyvinyl chloride. It has also been used as a photochromic material in the production of sunglasses and other photochromic products.
Propriétés
Numéro CAS |
13615-29-7 |
|---|---|
Nom du produit |
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl- |
Formule moléculaire |
C20H18N6O2 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C20H18N6O2/c1-13-17(19(27)25(23-13)15-9-5-3-6-10-15)21-22-18-14(2)24-26(20(18)28)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 |
Clé InChI |
VPRMWULSLZNZRG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Synonymes |
4,4'-Azobis(3-methyl-1-phenyl-2-pyrazolin-5-one) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



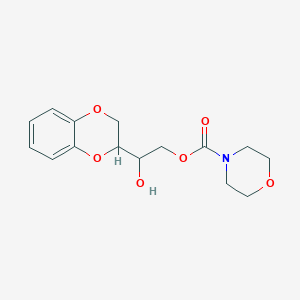


![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
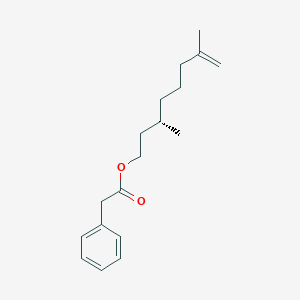

![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)

